3-Pyrrolidinyl 4-methoxybenzoate hydrochloride
Overview
Description
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a chemical compound that belongs to the family of pyrrolidinyl benzoate derivatives. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a benzoate group attached to the pyrrolidine ring, and a methoxy group attached to the benzoate group .Scientific Research Applications
Enzymatic Activity in Microorganisms : A study by Bernhardt, Nastainczyk, and Seydewitz (1977) in the European Journal of Biochemistry describes a photometric assay for monitoring the activity of non-specific 4-methoxybenzoate O-demethylases in microorganisms. This research is significant for understanding the enzymatic activity of similar compounds in microorganisms (Bernhardt, Nastainczyk, & Seydewitz, 1977).
Metabolic Pathways in Pseudomonas Putida : Donnelly and Dagley (1980) in the Journal of Bacteriology investigated the oxidation of aromatic acids by Pseudomonas putida. This study provides insights into the metabolic pathways involving compounds structurally similar to 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride (Donnelly & Dagley, 1980).
Chemical Synthesis : Ebrik et al. (1998) in the Journal of Heterocyclic Chemistry synthesized new N-substituted pyrrolidin-2-ones, cyclic analogues of baclofen and of 3-(5-methoxybenzo-[b]furan-2-yl)-γ-aminobutyric acid. This study is important for understanding the chemical synthesis routes of related compounds (Ebrik et al., 1998).
Cytotoxicity in Cancer Research : A study by Hour et al. (2007) in the Journal of The Chinese Chemical Society investigated the cytotoxicity of 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone against various cancer cell lines. This research highlights the potential of similar compounds in cancer research (Hour et al., 2007).
Encapsulation and Controlled Release : Hong, Oh, and Choy (2008) in the Journal of Nanoscience and Nanotechnology explored the encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide for controlled release of flavor. This study has implications for the encapsulation and controlled release of similar compounds (Hong, Oh, & Choy, 2008).
Mechanism of Action
Mode of Action:
- Histamine H1 Receptor Binding : PMBH may bind to histamine H1 receptors. By doing so, it blocks the action of endogenous histamine. This leads to temporary relief from negative symptoms caused by histamine, such as allergic reactions and inflammation .
- Stereochemistry and Substituents : The stereoisomers and spatial orientation of substituents in PMBH can significantly influence its biological profile. Different binding modes to enantioselective proteins may result from these variations .
Action Environment:
Environmental factors play a crucial role in PMBH’s efficacy and stability:
: Triprolidine: Uses, Interactions, Mechanism of Action | DrugBank Online : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
Biochemical Analysis
Biochemical Properties
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are crucial as they can modulate neurotransmitter levels in the nervous system, potentially impacting conditions like Alzheimer’s disease. Additionally, this compound can bind to certain protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can alter neurotransmitter release and uptake, affecting synaptic transmission and plasticity. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, inhibiting their catalytic activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or extreme pH levels. Degradation products can form over time, potentially altering its biochemical properties and effects. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in receptor expression and signaling pathway activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels. At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes. It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic and toxic effects, highlighting the importance of understanding its transport dynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. Its localization can influence its ability to modulate cellular processes and pathways, underscoring the importance of studying its subcellular distribution in detail .
Properties
IUPAC Name |
pyrrolidin-3-yl 4-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRTIJSRDJHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-16-8 | |
Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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